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molecular formula C10H12FN B8783768 1-(4-Fluorobenzyl)cyclopropanamine

1-(4-Fluorobenzyl)cyclopropanamine

Cat. No. B8783768
M. Wt: 165.21 g/mol
InChI Key: XPPLAXOXGSXQLH-UHFFFAOYSA-N
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Patent
US07217723B2

Procedure details

To a solution of 4-fluorophenyl acetonitrile (2.7 g) in tetrahydrofuran (40 mL) was added tetraisopropoxy titanium (6.5 mL), whereafter a solution of 1.0M magnesium ethylbromide-tetrahydrofuran (40 mL) was added dropwise over 30 minutes, and stirred for 1 hour. After adding a trifluoroborane-diethyl ether complex (50.1 mL) over 20 minutes, the solution was further stirred for 1 hour. The reaction solution was cooled with ice water, an aqueous solution of 5N sodium hydroxide (20 mL) was added, and stirred at room temperature for 20 minutes. After diluting with water and diethyl ether, and filtration using Celite was carried out. The organic layer was separated, washed with saturated sodium chloride water, and then dried with anhydrous sodium sulfate. After the solvent was evaporated at reduced pressure, filtration was carried out using a small amount of NH-silica gel, and washing was carried out with ethyl acetate. The residue that was obtained upon removing the solvent by evaporation was purified by NAM silica gel column chromatography (dichloromethane/methanol), and the title compound (0.75 g) was obtained as a yellow oily substance.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
catalyst
Reaction Step One
Name
magnesium ethylbromide tetrahydrofuran
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[CH2:11](Br)[CH3:12].[Mg].O1CCCC1.[OH-].[Na+]>O1CCCC1.O.C(OCC)C.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2([NH2:10])[CH2:12][CH2:11]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
6.5 mL
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
magnesium ethylbromide tetrahydrofuran
Quantity
40 mL
Type
reactant
Smiles
C(C)Br.[Mg].O1CCCC1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After adding a trifluoroborane-diethyl ether complex (50.1 mL) over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the solution was further stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated sodium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated at reduced pressure, filtration
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
The residue that was obtained
CUSTOM
Type
CUSTOM
Details
upon removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
was purified by NAM silica gel column chromatography (dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(CC2(CC2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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